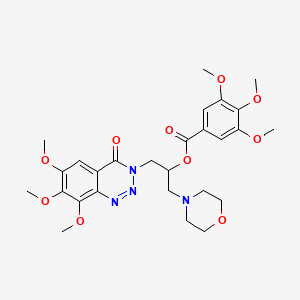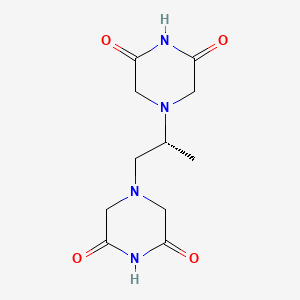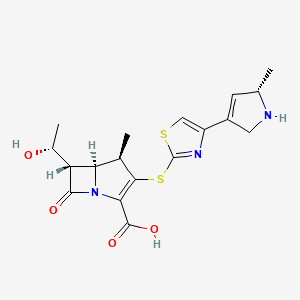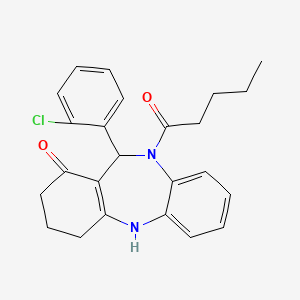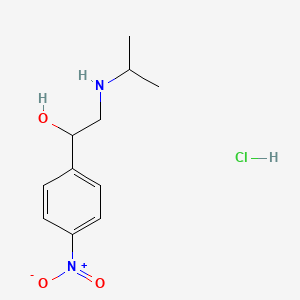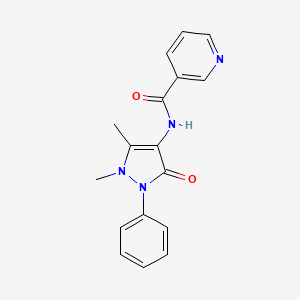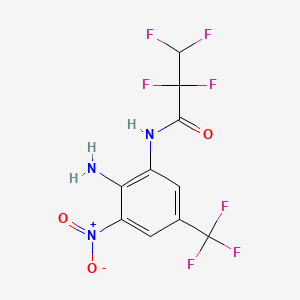
PNU 109291
Overview
Description
PNU109291 is a potent and selective agonist of the 5-hydroxytryptamine receptor 1D (5-HT1D). This compound is primarily used in scientific research to study its effects on the nervous system, particularly in relation to migraine disorders . The chemical structure of PNU109291 is characterized by its molecular formula C24H31N3O3 and a molecular weight of 409.52 g/mol .
Preparation Methods
The synthesis of PNU109291 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial production methods for PNU109291 are also not widely available in the public domain. Typically, such compounds are produced in specialized facilities that adhere to strict regulatory standards to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
PNU109291 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PNU109291 may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
PNU109291 has several scientific research applications, including:
Chemistry: Used as a reference compound to study the properties and behavior of 5-hydroxytryptamine receptor agonists.
Biology: Employed in experiments to understand the role of 5-hydroxytryptamine receptors in various biological processes, including neurotransmission and signal transduction.
Medicine: Investigated for its potential therapeutic effects in treating migraine disorders and other nervous system diseases.
Industry: Utilized in the development of new drugs targeting the 5-hydroxytryptamine receptor system.
Mechanism of Action
PNU109291 exerts its effects by selectively binding to and activating the 5-hydroxytryptamine receptor 1D. This activation leads to a series of intracellular signaling events that ultimately result in the modulation of neurotransmitter release and neuronal excitability. The compound reduces dural plasma extravasation evoked by trigeminal ganglion stimulation, which is a key mechanism in the pathophysiology of migraines .
Comparison with Similar Compounds
PNU109291 is unique in its high selectivity and potency as a 5-hydroxytryptamine receptor 1D agonist. Similar compounds include:
Sumatriptan: Another 5-hydroxytryptamine receptor agonist used in the treatment of migraines.
Rizatriptan: A selective 5-hydroxytryptamine receptor agonist with similar therapeutic applications.
Zolmitriptan: Known for its efficacy in treating acute migraine attacks.
Compared to these compounds, PNU109291 offers a distinct profile in terms of its selectivity and potency, making it a valuable tool in scientific research .
Properties
CAS No. |
187665-60-7 |
|---|---|
Molecular Formula |
C24H31N3O3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide |
InChI |
InChI=1S/C24H31N3O3/c1-25-24(28)19-3-8-22-18(17-19)10-16-30-23(22)9-11-26-12-14-27(15-13-26)20-4-6-21(29-2)7-5-20/h3-8,17,23H,9-16H2,1-2H3,(H,25,28)/t23-/m1/s1 |
InChI Key |
UDLSEQDYARNKTL-HSZRJFAPSA-N |
SMILES |
CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC |
Isomeric SMILES |
CNC(=O)C1=CC2=C(C=C1)[C@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PNU109291; PNU 109291; PNU-109291. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


